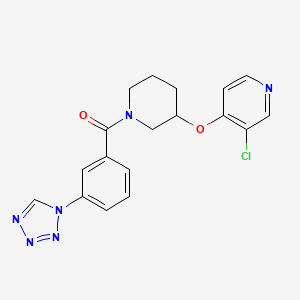
Tert-butyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl ester group, an aminoethyl side chain, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate typically involves the reaction of a thiazole derivative with tert-butyl chloroformate and an appropriate amine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxo derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the aminoethyl side chain.
Reduction: Dihydrothiazole derivatives.
Substitution: Compounds with substituted ester groups.
Scientific Research Applications
Tert-butyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The aminoethyl side chain can interact with enzymes and receptors, modulating their activity. The thiazole ring can participate in electron transfer reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl methyl (2-(methylamino)ethyl)carbamate: Another tert-butyl ester with a similar aminoethyl side chain.
Tert-butyl 2-(1-aminoethyl)pyrrolidine-1-carboxylate: A compound with a similar structure but containing a pyrrolidine ring instead of a thiazole ring.
Uniqueness
Tert-butyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
tert-butyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-6(11)8-12-5-7(15-8)9(13)14-10(2,3)4/h5-6H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBYTTPDFNLJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethylphenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2597525.png)


![N-(1-cyano-2,2-dimethylpropyl)-2-[(2-methylcyclohexyl)oxy]acetamide](/img/structure/B2597530.png)
![methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate dihydrochloride](/img/structure/B2597531.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2597532.png)


![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2597538.png)



![N-(1-{1-[2-(4-fluorophenoxy)acetyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B2597542.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2597544.png)
